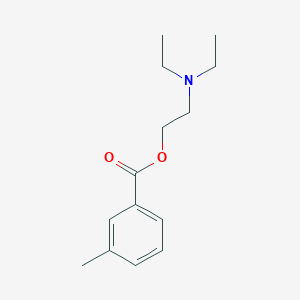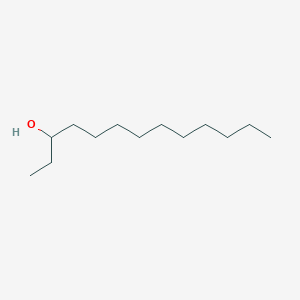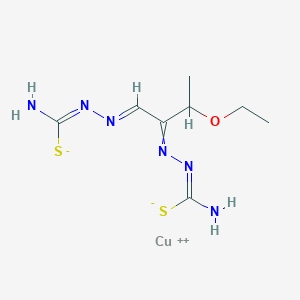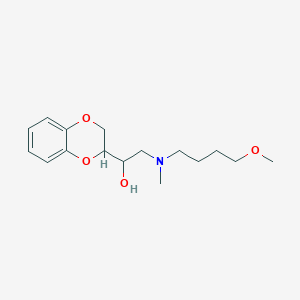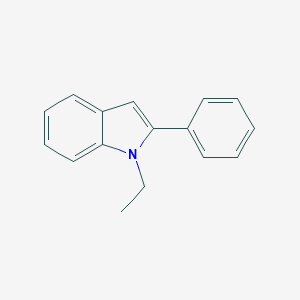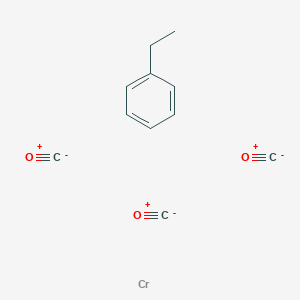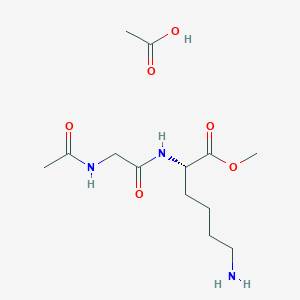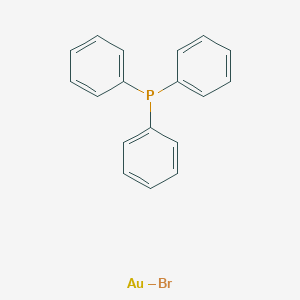
Bromogold;triphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The interaction of chloro(triphenylphosphine)gold(I) and [µ-1,2-bis(diphenylphosphine)ethane]bis[bromogold(I)] with oxopurine derivatives under basic conditions leads to complexes containing gold(I) phosphine groups. These complexes are characterized by 1H and 13C NMR, IR spectroscopy, and X-ray crystallography, revealing discrete molecules with almost linear P–Au–N coordination (Colacio et al., 1989).
Synthesis Analysis
The synthesis of gold(I) complexes involves the reaction of phosphine with gold(I) halides, leading to binuclear single-bridged bis[(phosphane)gold(I)]halogenonium complexes. These reactions are characterized by X-ray diffraction, showing the formation of complexes with two-coordinate halogen atoms and a unique structural arrangement (Bayler et al., 1997).
Molecular Structure Analysis
The molecular structure of these complexes often features a linear P,N coordination at gold. X-ray diffraction studies reveal close packing structures and interactions that dictate the crystallization process, highlighting the influence of halogen bonding and the structural roles of different substituents (Wölper et al., 2008).
Chemical Reactions and Properties
The reactivity of these gold(I) complexes includes halogenation reactions leading to unexpected products. For instance, the reaction of monoselenide of phosphino ligands with gold(I) chloride yields gold(III) complexes, showcasing the diverse reactivity and potential for novel compound synthesis (Taouss & Jones, 2011).
Physical Properties Analysis
The physical properties of triphenylphosphine gold(I) complexes are closely related to their molecular structure. The coordination geometry and the nature of substituents significantly influence their crystalline packing, solubility, and stability. Studies on the crystal structures of these complexes provide insights into their physical characteristics and how these are affected by the molecular arrangement (Engelhardt et al., 1989).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of these gold(I) complexes, are influenced by their phosphine and halogen components. The synthesis of carboxylic acid bromides using triphenylphosphine-2,4,4,6-tetrabromo-2,5-cyclohexadienone complex showcases the unique reactivity of these compounds, highlighting their potential for organic synthesis applications (Matveeva et al., 2004).
科学研究应用
Triphenylphosphine is a common organophosphorus compound that has diverse applications in organic synthesis . Here are some of its applications:
-
Functional Group Interconversions
- Triphenylphosphine can be used in functional group interconversions .
- It can facilitate the conversion of one functional group to another, enabling the synthesis of a wide range of organic compounds .
- The specific methods of application and experimental procedures would depend on the particular functional groups involved .
-
Heterocycle Synthesis
-
Metal Complexes and Their Application in Synthesis
安全和危害
属性
IUPAC Name |
bromogold;triphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.Au.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYUJCNGYSSFGP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Au] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15AuBrP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo(triphenylphosphine)gold | |
CAS RN |
14243-65-3 |
Source


|
| Record name | Bromo(triphenylphosphine)gold | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14243-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromo(triphenylphosphine)gold | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

